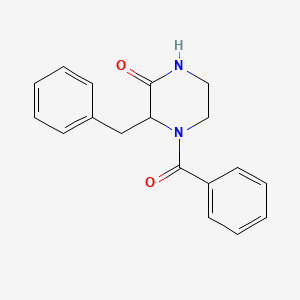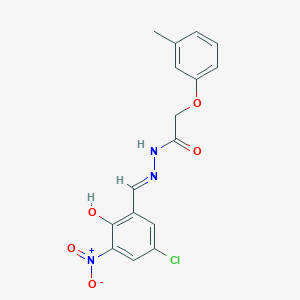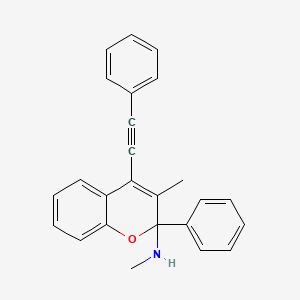
4-benzoyl-3-benzyl-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-3-benzyl-2-piperazinone, also known as BBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities. BBP belongs to the class of piperazinone derivatives, which have been extensively studied for their therapeutic properties.
Mechanism of Action
The exact mechanism of action of 4-benzoyl-3-benzyl-2-piperazinone is not fully understood. However, it is believed that 4-benzoyl-3-benzyl-2-piperazinone exerts its pharmacological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, 4-benzoyl-3-benzyl-2-piperazinone has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 4-benzoyl-3-benzyl-2-piperazinone has also been found to activate the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-benzoyl-3-benzyl-2-piperazinone has been found to have various biochemical and physiological effects. For example, 4-benzoyl-3-benzyl-2-piperazinone has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. 4-benzoyl-3-benzyl-2-piperazinone has also been found to increase the expression of glucose transporter 4 (GLUT4) in adipocytes, leading to increased glucose uptake. In addition, 4-benzoyl-3-benzyl-2-piperazinone has been found to increase the expression of brain-derived neurotrophic factor (BDNF) in neuronal cells, leading to neuroprotection.
Advantages and Limitations for Lab Experiments
4-benzoyl-3-benzyl-2-piperazinone has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. 4-benzoyl-3-benzyl-2-piperazinone is also relatively cheap compared to other compounds with similar pharmacological activities. However, 4-benzoyl-3-benzyl-2-piperazinone has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. 4-benzoyl-3-benzyl-2-piperazinone also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 4-benzoyl-3-benzyl-2-piperazinone. One direction is the development of 4-benzoyl-3-benzyl-2-piperazinone derivatives with improved pharmacological activities and better bioavailability. Another direction is the study of the molecular targets of 4-benzoyl-3-benzyl-2-piperazinone to better understand its mechanism of action. Additionally, the study of 4-benzoyl-3-benzyl-2-piperazinone in combination with other compounds or therapies may lead to synergistic effects. Finally, the study of 4-benzoyl-3-benzyl-2-piperazinone in animal models and clinical trials may lead to the development of novel therapies for various diseases.
Synthesis Methods
4-benzoyl-3-benzyl-2-piperazinone can be synthesized by the reaction of benzoyl chloride with benzylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields 4-benzoyl-3-benzyl-2-piperazinone as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
4-benzoyl-3-benzyl-2-piperazinone has been studied for its potential therapeutic activities in various diseases such as cancer, diabetes, and neurological disorders. Several studies have shown that 4-benzoyl-3-benzyl-2-piperazinone exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 4-benzoyl-3-benzyl-2-piperazinone has also been found to have anti-diabetic activity by regulating glucose metabolism and insulin secretion. In addition, 4-benzoyl-3-benzyl-2-piperazinone has been studied for its neuroprotective activity in Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-benzoyl-3-benzylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-16(13-14-7-3-1-4-8-14)20(12-11-19-17)18(22)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXBQUQFECJYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 2-(2-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6131606.png)
![2-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6131611.png)
![2-(2-hydroxyphenyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-4-quinolinecarbohydrazide](/img/structure/B6131628.png)
![2-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6131633.png)
![7-tert-butyl-2-(5-nitro-2-furyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6131651.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6131653.png)
![4-tert-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6131659.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6131668.png)

![1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6131676.png)
![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)

![5-allyl-2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131700.png)
